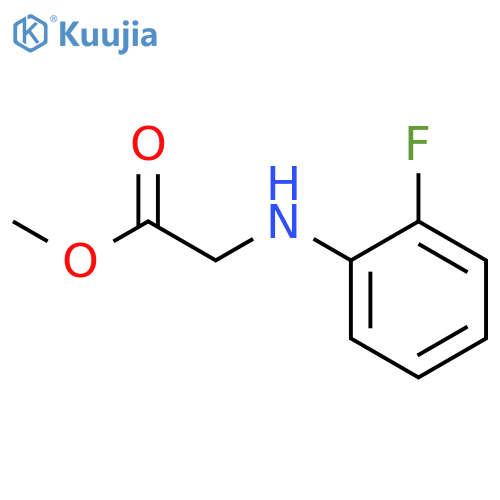Cas no 131770-98-4 (Glycine, n-(2-fluorophenyl)-, methyl ester)

131770-98-4 structure
商品名:Glycine, n-(2-fluorophenyl)-, methyl ester
Glycine, n-(2-fluorophenyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Glycine, n-(2-fluorophenyl)-, methyl ester
- 131770-98-4
- AKOS000259502
- F79666
- methyl 2-(2-fluoroanilino)acetate
- N-(2-Fluorophenyl)glycinemethylester
- methyl 2-[(2-fluorophenyl)amino]acetate
- EN300-6511218
- N-(2-Fluorophenyl)glycine methyl ester
- SCHEMBL9779941
-
- インチ: InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3
- InChIKey: MUNRWEUXGOKCEN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 183.06955672Da
- どういたいしつりょう: 183.06955672Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Glycine, n-(2-fluorophenyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511218-0.05g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 0.05g |
$216.0 | 2023-05-31 | ||
| Aaron | AR00HTA9-250mg |
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |
131770-98-4 | 97% | 250mg |
$128.00 | 2025-02-11 | |
| Aaron | AR00HTA9-500mg |
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |
131770-98-4 | 97% | 500mg |
$188.00 | 2025-02-11 | |
| 1PlusChem | 1P00HT1X-1g |
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER |
131770-98-4 | 97% | 1g |
$249.00 | 2023-12-22 | |
| Apollo Scientific | PC909785-1g |
Methyl 2-(2-fluoroanilino)acetate |
131770-98-4 | 95% | 1g |
£435.00 | 2023-08-31 | |
| Enamine | EN300-6511218-0.1g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 0.1g |
$226.0 | 2023-05-31 | ||
| Enamine | EN300-6511218-0.25g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 0.25g |
$235.0 | 2023-05-31 | ||
| Enamine | EN300-6511218-10.0g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 10g |
$1101.0 | 2023-05-31 | ||
| Enamine | EN300-6511218-5.0g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 5g |
$743.0 | 2023-05-31 | ||
| Enamine | EN300-6511218-1.0g |
methyl 2-[(2-fluorophenyl)amino]acetate |
131770-98-4 | 1g |
$256.0 | 2023-05-31 |
Glycine, n-(2-fluorophenyl)-, methyl ester 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
131770-98-4 (Glycine, n-(2-fluorophenyl)-, methyl ester) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
